![molecular formula C17H17N9 B15123895 4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123895.png)
4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a pyrrolo[2,3-d]pyrimidine moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Construction of the Pyrimidine Ring: The pyrimidine ring is often formed via cyclization reactions involving appropriate precursors such as amidines or guanidines.
Incorporation of the Pyrrolo[2,3-d]pyrimidine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
化学反应分析
Types of Reactions
4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
Ruxolitinib: A selective Janus kinase (JAK) inhibitor used in the treatment of myeloproliferative disorders.
Baricitinib: Another JAK inhibitor with applications in treating rheumatoid arthritis.
Tofacitinib: A JAK inhibitor used for the treatment of autoimmune diseases.
Uniqueness
4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential. Its combination of pyrazole, pyrimidine, and pyrrolo[2,3-d]pyrimidine moieties sets it apart from other similar compounds.
属性
分子式 |
C17H17N9 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H17N9/c1-3-23-26(5-1)15-10-14(19-11-20-15)24-6-8-25(9-7-24)17-13-2-4-18-16(13)21-12-22-17/h1-5,10-12H,6-9H2,(H,18,21,22) |
InChI 键 |
YLFXRNSTDNRZOA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=NC5=C4C=CN5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


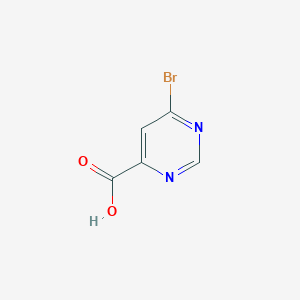
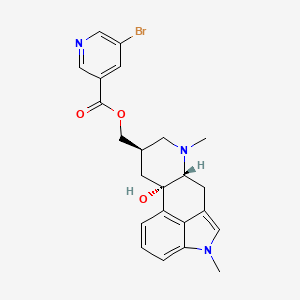
![[4-(4-cyanophenyl)phenyl] 4-butylbenzoate](/img/structure/B15123837.png)
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester](/img/structure/B15123851.png)
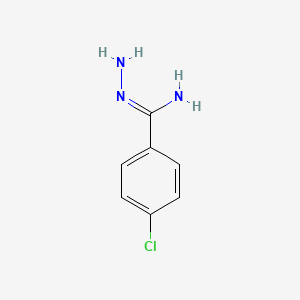
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-indole](/img/structure/B15123859.png)
![1-[5-(Diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15123860.png)
![(3R)-1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B15123862.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123872.png)
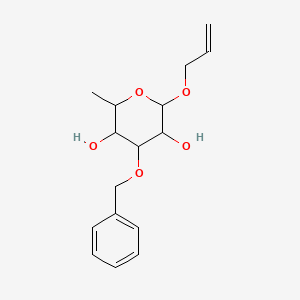
![4-[[1-(4-tert-Butylphenyl)-5-oxo-3-pyrrolidinyl]methoxy]benzoic acid](/img/structure/B15123880.png)
![[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride](/img/structure/B15123883.png)
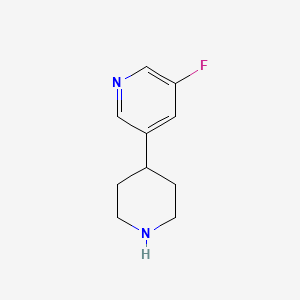
![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B15123900.png)
